molecular formula C8H12N2Si B1394407 (4-Imidazinylethynyl)trimethylsilane CAS No. 1216709-90-8

(4-Imidazinylethynyl)trimethylsilane

Cat. No. B1394407
CAS RN: 1216709-90-8
M. Wt: 164.28 g/mol
InChI Key: WMQAMDJZVHRXLE-UHFFFAOYSA-N
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Description

(4-Imidazinylethynyl)trimethylsilane, also known as IMes, is a compound with the molecular formula C8H12N2Si and a molecular weight of 164.28 g/mol . It is a critical intermediate for the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and polymers.


Molecular Structure Analysis

The molecular structure of (4-Imidazinylethynyl)trimethylsilane consists of a trimethylsilyl group attached to an ethynyl group, which is further connected to an imidazole ring . The InChI code for this compound is 1S/C8H12N2Si/c1-11(2,3)5-4-8-6-9-7-10-8/h6-7H,1-3H3,(H,9,10) .


Physical And Chemical Properties Analysis

(4-Imidazinylethynyl)trimethylsilane has a molecular weight of 164.28 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Dielectric Thin Film Deposition : Trimethylsilane, a key component in (4-Imidazinylethynyl)trimethylsilane, is used for depositing dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. It helps in creating standard dielectrics like SiO2 and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).

  • Oxidative Gold Oxyarylation Reaction : The compound has been found useful in the field of organic chemistry, particularly in oxidative gold oxyarylation reactions. This process involves coupling reactions with aryltrimethylsilanes, providing an alternative to boronic acid methods (Brenzovich et al., 2010).

  • Synthesis of Conjugate Diynes and Disubstituted Ethynes : (4-Imidazinylethynyl)trimethylsilane is applied in the synthesis of complex organic compounds. It's used in Cu(I)-mediated coupling reactions to create symmetrical 1,3-butadiynes and in cross-coupling reactions with aryl triflates and chlorides (Nishihara et al., 2000).

  • Nucleophilic Addition to Carbonyl Compounds : The compound participates in nucleophilic addition reactions with various carbonyl compounds, leading to the creation of silylated propargyl alcohol derivatives. This process is catalyzed by fluoride anion (Kuwajima et al., 1983).

  • Ionic Liquid Catalyst for Trimethylsilyl Protection : It is used as a catalyst in the trimethylsilyl protection of hydroxyl groups, offering a recyclable and eco-friendly solution. This process is efficient in producing trimethylsilanes with excellent yields and in short reaction times (Shirini et al., 2012).

  • Oxidative Trifluoromethylation of Boronic Acids : This compound is utilized in copper-mediated oxidative cross-coupling of aryl- and alkenylboronic acids, which is significant for synthesizing trifluoromethylated arenes and alkenes (Chu & Qing, 2010).

properties

IUPAC Name

2-(1H-imidazol-5-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2Si/c1-11(2,3)5-4-8-6-9-7-10-8/h6-7H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQAMDJZVHRXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Imidazinylethynyl)trimethylsilane

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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